molecular formula C16H22N2O3S B4795694 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide

3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide

Cat. No.: B4795694
M. Wt: 322.4 g/mol
InChI Key: VAAFUQOMIQGVLP-UHFFFAOYSA-N
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Description

3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13511374 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS003385457, also known as Z30841132 or 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide, is a potent inhibitor of the enzyme Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .

Mode of Action

This compound acts as a selective inhibitor for SIRT2 . It binds to the SIRT2 enzyme, preventing it from exerting its normal function . This inhibition can lead to changes in the cellular processes that SIRT2 is involved in, such as gene expression, metabolic regulation, and cellular stress response .

Biochemical Pathways

The inhibition of SIRT2 by AKOS003385457 can affect various biochemical pathways. Sirtuins, including SIRT2, are involved in the regulation of many biological processes. They interact with multiple signaling proteins and transcription factors, playing crucial roles in gene silencing, DNA repair, chromosomal stability, and longevity .

Pharmacokinetics

Pharmacokinetic studies are an integral part of drug development and rational pharmacotherapy . These studies would typically investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which would impact its bioavailability and efficacy.

Result of Action

The inhibition of SIRT2 by AKOS003385457 can lead to various molecular and cellular effects. These effects would depend on the specific cellular context and the roles that SIRT2 plays in those cells. For example, in some cell types, SIRT2 inhibition could lead to changes in gene expression patterns, metabolic processes, or responses to cellular stress .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-14-8-9-14)13-6-5-7-15(12-13)22(20,21)18-10-3-1-2-4-11-18/h5-7,12,14H,1-4,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFUQOMIQGVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.